

Measuring TRPML1-Mediated Ion Flux with Fluorescent Probes: Application Notes and Protocols

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Compound of Interest

Compound Name: TRPML modulator 1

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Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel encoded by the MCOLN1 gene. It plays a pivotal role in maintaining lysosomal homeostasis, and its dysfunction is linked to the lysosomal storage disorder Mucopolidosis type IV (MLIV) and other neurodegenerative diseases. TRPML1 mediates the efflux of various cations from the lysosome, including Ca^{2+} , Zn^{2+} , Fe^{2+} , and Na^{+} , thereby regulating a multitude of cellular processes such as autophagy, lysosomal biogenesis, and membrane trafficking.[1][2][3][4] The use of fluorescent probes to measure TRPML1-mediated ion flux provides a powerful tool for researchers to investigate its function and to screen for potential therapeutic modulators.

These application notes provide detailed protocols for measuring TRPML1-mediated calcium (Ca^{2+}), zinc (Zn^{2+}), and sodium (Na^{+}) flux using fluorescent probes.

Data Presentation: Quantitative Properties of Fluorescent Ion Probes

The selection of an appropriate fluorescent probe is critical for the successful measurement of ion flux. The tables below summarize the key quantitative properties of commonly used probes

for Ca^{2+} , Zn^{2+} , and Na^{+} .

Table 1: Fluorescent Probes for Measuring TRPML1-Mediated Ca^{2+} Flux

Probe	Type	Excitation (nm)	Emission (nm)	Kd for Ca^{2+}	Key Features
Fluo-4 AM	Chemical	~490	~525	~345 nM	High fluorescence increase upon Ca^{2+} binding; suitable for high-throughput screening.[5]
Fura-2 AM	Chemical (Ratiometric)	~340 / ~380	~510	~145 nM	Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.[3]
GCaMP6m	Genetically Encoded	~488	~510	~290 nM	Can be targeted to specific organelles; allows for long-term and repeated measurements.[6]

Table 2: Fluorescent Probes for Measuring TRPML1-Mediated Zn^{2+} Flux

Probe	Type	Excitation (nm)	Emission (nm)	Kd for Zn ²⁺	Key Features
FluoZin-3 AM	Chemical	~494	~516	~15 nM	High affinity for Zn ²⁺ ; cell-permeable. [7] [8] [9]
SpiroZin2	Chemical	~490	~515	Not specified	Reported to be a specific lysosomal vesicular Zn ²⁺ probe. [10]
GZnP3	Genetically Encoded	~488	~510	~1.3 nM	High sensitivity for sub-nanomolar Zn ²⁺ concentration s; has been used to demonstrate TRPML1-mediated Zn ²⁺ release. [1] [2]

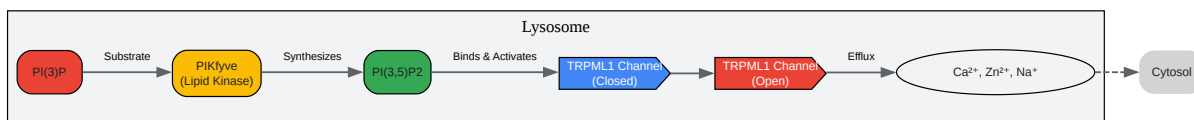
Table 3: Fluorescent Probes for Measuring TRPML1-Mediated Na⁺ Flux

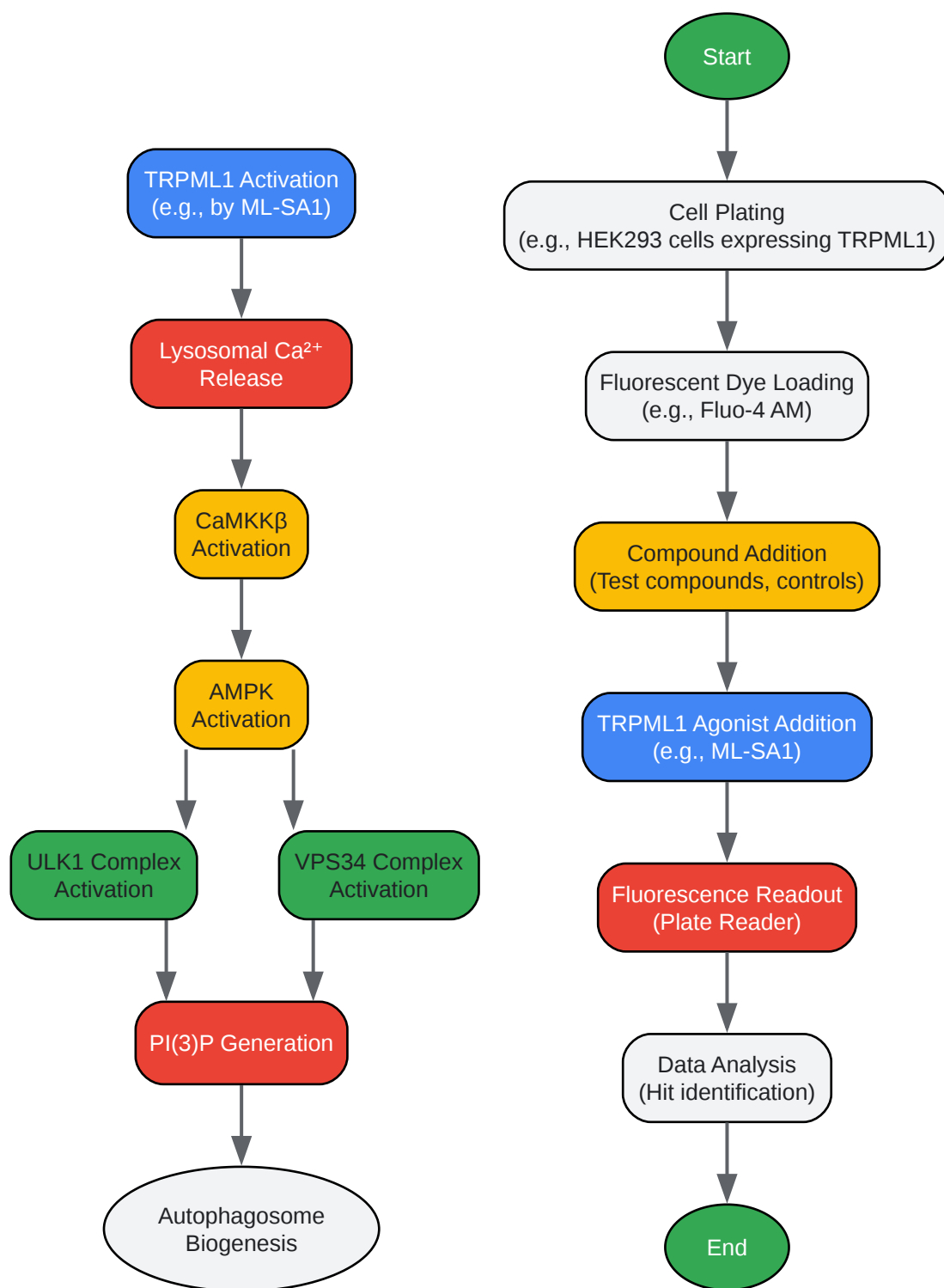
Probe	Type	Excitation (nm)	Emission (nm)	Kd for Na ⁺	Key Features
CoroNa Green AM	Chemical	~492	~516	~80 mM	Suitable for confocal microscopy; lower Na ⁺ sensitivity compared to other probes.
ING-2 AM	Chemical	~525	~545	~20 mM	Improved cellular loading and brightness compared to older Na ⁺ indicators like SBFI.

Signaling Pathways and Experimental Workflows

TRPML1 Signaling Pathways

TRPML1 activity is intricately regulated and integrated into cellular signaling networks. Two key pathways are its activation by the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and its role in initiating autophagy.





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